1-Benzyl-3-ethenylpyrrolidine
Overview
Description
1-Benzyl-3-ethenylpyrrolidine is an organic compound belonging to the class of pyrrolidines It is characterized by a benzyl group attached to the nitrogen atom and an ethenyl group attached to the third carbon of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-ethenylpyrrolidine can be synthesized through several methods. One common approach involves the alkylation of 1-benzylpyrrolidine with an appropriate ethenylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nitrogen atom, facilitating the nucleophilic attack on the ethenylating agent .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-ethenylpyrrolidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: Pd/C, H2 gas
Substitution: Nitric acid, halogens
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Saturated derivatives
Substitution: Nitrated or halogenated benzyl derivatives
Scientific Research Applications
1-Benzyl-3-ethenylpyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzyl-3-ethenylpyrrolidine involves its interaction with specific molecular targets. The benzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the ethenyl group can participate in covalent bonding or undergo metabolic transformations . These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
1-Benzyl-3-pyrrolidinol: This compound has a hydroxyl group instead of an ethenyl group, making it more hydrophilic and potentially altering its biological activity.
1-Benzyl-2-pyrrolidinone: This compound contains a carbonyl group at the second position, which can significantly change its reactivity and interaction with biological targets.
Uniqueness: 1-Benzyl-3-ethenylpyrrolidine is unique due to the presence of both benzyl and ethenyl groups, which confer distinct chemical and biological properties. The ethenyl group allows for additional chemical modifications and interactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-benzyl-3-ethenylpyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-12-8-9-14(10-12)11-13-6-4-3-5-7-13/h2-7,12H,1,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJPFRNNFSOBIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCN(C1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00547248 | |
Record name | 1-Benzyl-3-ethenylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00547248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109105-82-0 | |
Record name | 1-Benzyl-3-ethenylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00547248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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